molecular formula C10H10N2O2 B3331807 2-Amino-4-hydroxy-8-methoxyquinoline CAS No. 858477-58-4

2-Amino-4-hydroxy-8-methoxyquinoline

Cat. No. B3331807
CAS RN: 858477-58-4
M. Wt: 190.20 g/mol
InChI Key: GSDZCEWGEOXOFR-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-8-methoxyquinoline is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It is also known by other names such as 4-Quinolinol, 2-amino-8-methoxy- and 2-amino-8-methoxy-1H-quinolin-4-one .


Synthesis Analysis

Quinoline, the core structure of 2-Amino-4-hydroxy-8-methoxyquinoline, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-hydroxy-8-methoxyquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has an amino group at the 2-position, a hydroxy group at the 4-position, and a methoxy group at the 8-position .

Future Directions

Quinoline and its derivatives, including 2-Amino-4-hydroxy-8-methoxyquinoline, have attracted the attention of chemists due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research could focus on the development of new synthesis protocols, exploration of their biological activities, and their potential applications in drug discovery .

properties

IUPAC Name

2-amino-8-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-3-6-7(13)5-9(11)12-10(6)8/h2-5H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDZCEWGEOXOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673738
Record name 2-Amino-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858477-58-4
Record name 2-Amino-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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